molecular formula C11H12F2O B7845255 3',4'-Difluoro-3-methylbutyrophenone

3',4'-Difluoro-3-methylbutyrophenone

Cat. No.: B7845255
M. Wt: 198.21 g/mol
InChI Key: JUZCLFOFNPKETH-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-methylbutyrophenone is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a butyrophenone backbone, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-methylbutyrophenone typically involves the introduction of fluorine atoms into the butyrophenone structure. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

On an industrial scale, the production of 3’,4’-Difluoro-3-methylbutyrophenone may involve more efficient and cost-effective methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-methylbutyrophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of 3’,4’-Difluoro-3-methylbutyrophenone.

Scientific Research Applications

3’,4’-Difluoro-3-methylbutyrophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is utilized in the development of new materials and chemical products due to its distinct chemical properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-methylbutyrophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzyl bromide: Another fluorinated compound with similar structural features.

    3,4-Difluorophenylacetic acid: Shares the difluorophenyl moiety but differs in the functional group attached to the phenyl ring.

Uniqueness

3’,4’-Difluoro-3-methylbutyrophenone is unique due to the specific positioning of the fluorine atoms and the methyl group on the butyrophenone backbone. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZCLFOFNPKETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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